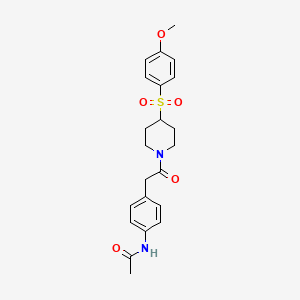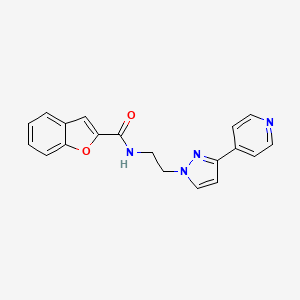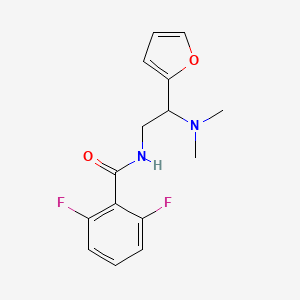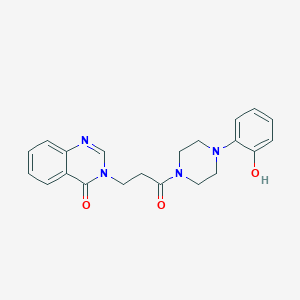![molecular formula C27H18ClF4N5O2 B2718627 1-Benzyl-5-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione CAS No. 321534-65-0](/img/structure/B2718627.png)
1-Benzyl-5-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-Benzyl-5-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione” is a complex organic molecule. It contains several functional groups and rings, including a benzyl group, a pyrazol ring, a pyrimidine dione ring, and a fluorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be composed of multiple ring structures, including a pyrazol ring and a pyrimidine ring, as well as several functional groups including a benzyl group, a chloropyridinyl group, and a fluorophenyl group.Scientific Research Applications
Heterocyclic Compound Synthesis
Research on similar trifluoromethyl-substituted compounds demonstrates their utility in synthesizing novel heterocyclic structures, which are crucial in developing pharmaceuticals and agrochemicals. These studies highlight the importance of such compounds in generating diverse molecular architectures with potential biological activities (Li et al., 2005). The synthesis of fused heterocycles incorporating the trifluoromethyl moiety also illustrates the compound's role in creating bioactive molecules, underscoring its significance in drug discovery processes (Shaaban, 2008).
Antitumor Activity
Compounds containing pyrazolo[1,5-a]pyrimidine structures, akin to the core structure of the queried compound, have been investigated for their antitumor activities. These studies reveal that such compounds exhibit promising anticancer activities against various cancer cell lines, indicating the potential therapeutic applications of these molecules in oncology (Liu et al., 2020). The exploration of novel benzofuran-2-yl pyrazole pyrimidine derivatives further supports this, as they show significant antitumor activities and interactions with biological targets (El-Zahar et al., 2011).
Catalysis and Green Chemistry
The development of catalyst-free synthetic methods for fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, related to the structural framework of the compound , showcases the role of such molecules in advancing green chemistry principles. These methods emphasize efficiency, reduced environmental impact, and the potential for creating complex molecules without harsh conditions or toxic catalysts (Rahmati & Khalesi, 2012).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information or research on this compound, it’s difficult to predict its mechanism of action.
Safety and Hazards
properties
IUPAC Name |
1-benzyl-5-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18ClF4N5O2/c28-22-12-19(27(30,31)32)13-33-24(22)37-23(10-11-34-37)21-16-35(14-17-4-2-1-3-5-17)26(39)36(25(21)38)15-18-6-8-20(29)9-7-18/h1-13,16H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDGYYAJJQGDEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=C(C=C3)F)C4=CC=NN4C5=C(C=C(C=N5)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18ClF4N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


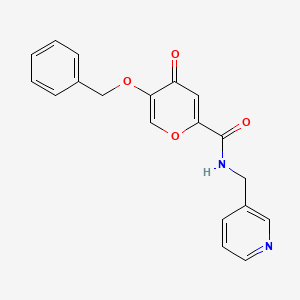

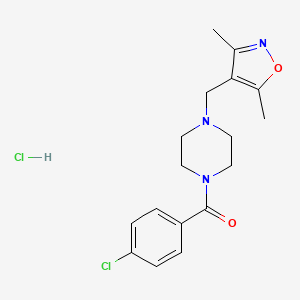
![3-(tert-butyl)-7-(4-fluorophenyl)-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4(8H)-one](/img/structure/B2718552.png)
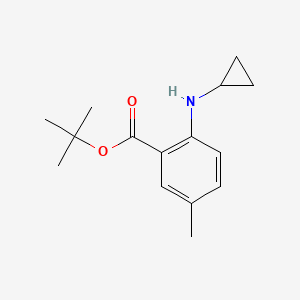
![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2718554.png)
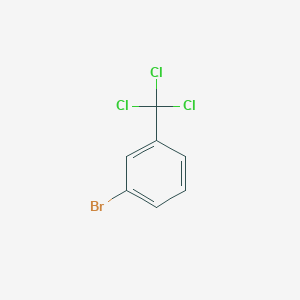
![[6-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine](/img/structure/B2718557.png)
